Spiro[2.6]nonan-1-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of SNAC involves the reaction between a bicyclic anhydride with a primary amine to produce the spirocyclic amide intermediate, which is then reduced to SNAC. The synthetic sequence was found to be suitable for aromatic and non-aromatic substituted α-halo ketones .Molecular Structure Analysis
The molecular weight of Spiro[2.6]nonan-1-amine hydrochloride is 175.7 . It has a CAS Number of 2378503-01-4 .Chemical Reactions Analysis
The review describes syntheses of new benzo-fused spiro heterocycles by reactions of isatins, oxindoles, and indenoquinoxalines with nitroalkenes, chalcones in the presence of proline or thioproline, amino acids, malononitrile, cyclic and acyclic aliphatic 1,3-diketones or aldehydes, and ethyl acetoacetate .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Antiviral Activity
Aminoadamantane derivatives, which are structurally similar to Spiro[2.6]nonan-1-amine hydrochloride, have been synthesized and evaluated for their antiviral activity. Notably, certain compounds showed significant inhibition against the cytopathicity of the influenza A virus, demonstrating potential as anti-influenza agents. These compounds were evaluated against a wide range of viruses, showcasing specificity towards influenza A virus without activity against influenza B or other tested viruses, highlighting their potential in antiviral research (Kolocouris et al., 1994).
Material Science
In material science, novel polyimides derived from bis(ether amine) monomers, including structures related to Spiro[2.6]nonan-1-amine, exhibit high organosolubility and optical transparency. These materials form transparent, flexible films with low moisture absorption and dielectric constants, showcasing their application in creating advanced materials with potential uses in electronics and coatings (Zhang Shu-jiang et al., 2011).
Organic Synthesis and Catalysis
Spiro compounds have been synthesized through various organic reactions, demonstrating the versatility of spiro frameworks in creating complex molecules. For example, asymmetric synthesis of drug-like functionalized spiro compounds shows the potential of these structures in pharmaceutical development, offering new pathways for creating complex molecules with specific biological activities (Ramachary et al., 2014).
Analytical Chemistry
In analytical chemistry, spiropyran compounds, related in function to this compound, are utilized as detectors and fluorescence probes. Their application in sensing organic molecules and metals showcases the role of spiro compounds in developing new sensors and indicators for environmental and bio-imaging applications (Xue et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
spiro[2.6]nonan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-8-7-9(8)5-3-1-2-4-6-9;/h8H,1-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUQQWWKGRSSLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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